3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a heterocyclic organic compound containing an isoxazole ring structure. This aldehyde serves as a versatile building block in organic synthesis due to its reactive aldehyde group and the presence of the isoxazole ring, which can participate in various chemical transformations. It finds applications in developing various biologically active compounds with potential pharmaceutical applications, such as antitubercular agents [].
This compound is classified as an isoxazole derivative, which includes various compounds with different substituents on the isoxazole ring. Isoxazoles are recognized for their role in drug development due to their ability to interact with biological targets, such as enzymes and receptors.
The synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves several key steps:
These steps can be performed under controlled conditions to optimize yield and purity, often utilizing techniques such as microwave irradiation or continuous flow reactors for enhanced efficiency .
In industrial settings, methods may include automated systems for reagent addition and product separation, improving scalability and reducing reaction time.
The molecular structure of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde can be represented as follows:
The bond lengths and angles within the isoxazole ring are consistent with those observed in related structures, indicating stability imparted by the chlorophenyl and methyl groups .
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde can participate in various chemical reactions:
The mechanism of action for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde involves its interaction with specific biological targets:
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde has several significant applications:
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a heterocyclic organic compound featuring an isoxazole core—a five-membered ring containing adjacent oxygen and nitrogen atoms. Its systematic IUPAC name is consistent with its molecular architecture: the parent isoxazole ring is substituted at position 3 with a 4-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxaldehyde functional group. This arrangement confers distinct electronic properties due to the electron-withdrawing chlorine and aldehyde moieties, influencing reactivity and intermolecular interactions [1] [4].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value/Descriptor | Experimental Method |
---|---|---|
IUPAC Name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | N/A |
Molecular Formula | C₁₁H₈ClNO₂ | Elemental Analysis |
Molecular Weight | 221.64 g/mol | Mass Spectrometry |
Melting Point | 95–102 °C | DSC/Thermography |
Appearance | White crystalline needles | Visual/XRD |
Storage Conditions | 0–8 °C (cold-chain) | Stability Studies |
Isoxazole synthesis evolved significantly in the 20th century, with 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxaldehyde emerging as a key scaffold in the 1990s. Early routes relied on cyclocondensation of chlorinated benzaldehyde derivatives with β-dicarbonyl compounds, but regioselectivity challenges limited yields. The 1995 discovery of hydroxylamine sulfate-mediated cyclization marked a breakthrough, minimizing isomeric impurities in isoxazole formation [2] [7].
Table 2: Key Synthetic Routes and Their Efficiencies
Method | Starting Materials | Yield (%) | Regioselectivity |
---|---|---|---|
Hydroxylamine Sulfate Cyclization | 4-Chlorobenzaldehyde, Ethyl acetoacetate | 78 | High (9:1) |
1,3-Dipolar Cycloaddition | 4-Chlorobenzonitrile oxide, Ethyl butyrylacetate | 65 | Moderate (4:1) |
TEMPO-Catalyzed Condensation | Nitroalkane, Alkyne | 82 | High |
Chloramine-T Cyclization | 4-Chlorobenzaldehyde oxime, Ethyl acetoacetate | 70 | Variable |
This compound is a versatile pharmacophore and agrochemical intermediate. Its bioactivity stems from the isoxazole ring’s metabolic stability and the chlorophenyl group’s lipophilicity, enhancing membrane permeability [1] [3] [7].
Antimicrobials: Functionalization at C-4 yields hydrazone and oxime derivatives with biofilm-disrupting activity against Staphylococcus aureus biofilms (90% reduction at 10 µM) .
Agrochemical Innovations:
Fungicides: Chlorophenyl-isoxazole hybrids exhibit EC₅₀ values of <1 µM against Phytophthora infestans [1] [7].
Material Science:
Table 3: Comparative Bioactivity of Isoxazole Derivatives
Compound | Biological Target | Activity (IC₅₀) | Structural Distinction |
---|---|---|---|
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde | Tubulin polymerization | 2.1 µM | Reference scaffold |
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid | COX-2 inhibition | 0.92 µM | Carboxylic acid, meta-OH |
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Antioxidant | 0.22 µM | Methoxy group |
3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde | HDAC inhibition | 1.8 µM | meta-Chlorine |
The structural plasticity of this scaffold—amenable to aldehyde derivatization or aryl ring modification—ensures its ongoing relevance in rational drug and agrochemical design [1] [3] .
Table 4: Key Commercial Isoxazole-Containing Pharmaceuticals
Drug | Therapeutic Category | Isoxazole Role |
---|---|---|
Leflunomide | Antirheumatic | Immunomodulation |
Sulfamethoxazole | Antibiotic | Dihydropteroate synthase inhibition |
Valdecoxib | COX-2 Inhibitor | Anti-inflammatory |
Danazol | Gonadotropin inhibitor | Steroid backbone modification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: